N-Methyl-4-[5-(trifluoromethyl)pyridin-2-yl]benzylamine
Description
Molecular Structure and Nomenclature
N-Methyl-4-[5-(trifluoromethyl)pyridin-2-yl]benzylamine exhibits a complex molecular architecture that integrates multiple functional groups within a single structural framework. The compound features a pyridine ring system bearing a trifluoromethyl substituent at the 5-position, which is connected through the 2-position to a benzene ring that carries a methylated benzylamine group. This structural arrangement creates a molecule with distinct electronic and steric properties that influence its chemical behavior and potential applications.
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry standards, with the complete name reflecting the positional relationships between all substituents and functional groups. Alternative nomenclature systems provide additional naming conventions, including the designation as methyl({4-[5-(trifluoromethyl)pyridin-2-yl]phenyl}methyl)amine and N-methyl-1-[4-[5-(trifluoromethyl)pyridin-2-yl]phenyl]methanamine. These various naming systems ensure consistent identification across different chemical databases and research contexts.
The molecular structure can be characterized by several key structural features that define its chemical identity and reactivity patterns. The trifluoromethyl group attached to the pyridine ring serves as a strong electron-withdrawing substituent, significantly altering the electronic distribution throughout the molecule. The benzylamine moiety provides nucleophilic character through its nitrogen atom, while the methylation of this nitrogen creates a secondary amine functionality. The biphenyl-pyridine linkage establishes a rigid aromatic framework that constrains molecular flexibility and influences overall molecular geometry.
Chemical Registry Information and Identifiers
The compound is registered under multiple chemical identification systems that facilitate its recognition and cataloging within scientific databases and commercial suppliers. The primary registry information demonstrates the compound's established presence in chemical literature and commercial availability for research purposes.
| Identifier Type | Value |
|---|---|
| Chemical Abstracts Service Number | 884507-35-1 |
| Molecular Formula | C₁₄H₁₃F₃N₂ |
| Molecular Weight | 266.26 g/mol |
| MDL Number | MFCD09817481 |
| PubChem Compound Identifier | 24229537 |
| InChI Key | LCAGYYAWWFGGQU-UHFFFAOYSA-N |
The International Chemical Identifier provides a standardized representation of the molecular structure: InChI=1S/C14H13F3N2/c1-18-8-10-2-4-11(5-3-10)13-7-6-12(9-19-13)14(15,16)17/h2-7,9,18H,8H2,1H3. This identifier enables precise structural communication across different software platforms and databases, ensuring accurate compound identification in computational chemistry applications and literature searches.
The Simplified Molecular Input Line Entry System representation (CNCC1=CC=C(C=C1)C2=NC=C(C=C2)C(F)(F)F) provides an alternative structural encoding that facilitates database searches and molecular modeling applications. These standardized identifiers collectively ensure reliable compound identification across diverse research contexts and commercial applications.
Historical Context and Discovery
The development of this compound emerged within the broader historical context of fluorinated heterocyclic compound research, which gained significant momentum in the latter half of the twentieth century. The systematic exploration of trifluoromethyl-substituted pyridine derivatives represents part of a larger research initiative focused on understanding how fluorine incorporation affects the properties and applications of nitrogen-containing heterocycles.
The compound's development can be understood within the framework of medicinal chemistry research programs that sought to exploit the unique properties of fluorinated aromatic systems. Research into fluorinated nitrogen heterocycles demonstrated that selective fluorination could lead to dramatic changes in molecular stability, conformational behavior, and hydrogen bonding ability, properties that proved valuable for pharmaceutical applications. The specific structural arrangement found in this compound represents an evolution of these design principles.
Commercial availability data indicates that the compound has been accessible through multiple chemical suppliers since at least 2021, suggesting its establishment as a recognized research chemical within the scientific community. The pricing structure and availability from multiple vendors indicates sustained research interest and potential applications that justify continued commercial production and distribution.
Position within Fluorinated Organic Compounds Research
This compound occupies a significant position within the specialized field of fluorinated organic compound research, particularly in the subset focused on nitrogen-containing heterocycles. The incorporation of fluorine atoms into nitrogen heterocyclic systems has been demonstrated to produce molecules with unique properties that can be rationally exploited across diverse fields including medicinal chemistry and organocatalysis.
The trifluoromethyl group present in this compound represents one of the most important fluorine-containing substituents in modern organic chemistry research. This functional group imparts distinctive electronic properties to the molecule, including increased lipophilicity, altered metabolic stability, and modified binding interactions with biological targets. Research has shown that the stereoselective incorporation of fluorine atoms into nitrogen heterocycles can lead to dramatic changes in molecular physical and chemical properties.
Within the broader context of fluorinated compound research, this molecule exemplifies the sophisticated design principles employed to create compounds with tailored properties. The strategic placement of the trifluoromethyl group on the pyridine ring, combined with the benzylamine functionality, creates a molecular architecture that balances electronic effects with structural accessibility for synthetic modification. This positioning represents an important advancement in the rational design of fluorinated heterocyclic compounds.
The compound's structure reflects contemporary trends in fluorinated organic chemistry research that emphasize the development of molecules with multiple functional groups capable of diverse chemical interactions. The combination of pyridine nitrogen atoms that can serve as hydrogen bond acceptors, aromatic rings capable of π-π stacking interactions, and amine functionality that can participate in coordination chemistry creates a versatile molecular platform for various applications.
Significance in Heterocyclic Chemistry
The significance of this compound within heterocyclic chemistry extends beyond its individual properties to encompass its role as a representative example of advanced heterocyclic design principles. The compound integrates multiple heterocyclic concepts, including pyridine chemistry, substitution patterns, and functional group compatibility, within a single molecular framework.
The pyridine ring system present in this compound represents one of the most important nitrogen-containing heterocycles in chemistry, serving as a fundamental building block for countless applications ranging from pharmaceuticals to materials science. The specific substitution pattern observed in this molecule, with the trifluoromethyl group at the 5-position and the benzyl linkage at the 2-position, demonstrates sophisticated regioselectivity in heterocyclic functionalization.
Research into fluorinated nitrogen heterocycles has revealed that such compounds possess unique conformational properties that distinguish them from their non-fluorinated analogs. The effects of fluorine substitution on heterocyclic systems include modifications to ring stability, alterations in hydrogen bonding patterns, and changes in basicity that can dramatically influence molecular behavior. These properties make compounds like this compound valuable tools for investigating structure-activity relationships in heterocyclic chemistry.
The compound's design incorporates several key principles of modern heterocyclic chemistry, including the strategic use of electron-withdrawing groups to modulate electronic properties, the integration of multiple functional groups to create molecular versatility, and the application of fluorine chemistry to enhance molecular performance. These design elements collectively demonstrate the sophisticated approach employed in contemporary heterocyclic compound development.
Properties
IUPAC Name |
N-methyl-1-[4-[5-(trifluoromethyl)pyridin-2-yl]phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2/c1-18-8-10-2-4-11(5-3-10)13-7-6-12(9-19-13)14(15,16)17/h2-7,9,18H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAGYYAWWFGGQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)C2=NC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640252 | |
| Record name | N-Methyl-1-{4-[5-(trifluoromethyl)pyridin-2-yl]phenyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884507-35-1 | |
| Record name | N-Methyl-4-[5-(trifluoromethyl)-2-pyridinyl]benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=884507-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-1-{4-[5-(trifluoromethyl)pyridin-2-yl]phenyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-[5-(trifluoromethyl)pyridin-2-yl]benzylamine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group can be synthesized through a variety of methods, including the reaction of 2-chloropyridine with trifluoromethylating agents.
Attachment of the Benzylamine Moiety: The benzylamine group can be introduced via nucleophilic substitution reactions, where the pyridine derivative reacts with benzylamine under suitable conditions.
Methylation: The final step involves the methylation of the amine group to form this compound. This can be achieved using methylating agents such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-4-[5-(trifluoromethyl)pyridin-2-yl]benzylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of N-Methyl-4-[5-(trifluoromethyl)pyridin-2-yl]benzylamine and its derivatives. The compound exhibits activity against various cancer cell lines through mechanisms that may involve the inhibition of specific kinases involved in tumor growth.
Case Study : A series of derivatives based on this compound were synthesized and tested for their antiproliferative effects. The results indicated that modifications to the trifluoromethyl group significantly influenced the compounds' effectiveness against cancer cells, suggesting a structure-activity relationship that could guide future drug design efforts .
Role in Plant Defense Mechanisms
The compound has also been studied for its role in enhancing plant defense mechanisms. Research indicates that derivatives of this compound can upregulate jasmonate-inducible defense genes, which are crucial for plant resistance against pathogens and herbivores.
Case Study : In a controlled environment, plants treated with this compound showed increased expression of defense-related genes compared to untreated controls, demonstrating its potential as a biopesticide or growth enhancer in agricultural applications .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | |
| Plant Defense | Upregulation of defense genes |
Mechanism of Action
The mechanism by which N-Methyl-4-[5-(trifluoromethyl)pyridin-2-yl]benzylamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-4-[5-(trifluoromethyl)pyridin-2-yl]aniline
- N-Methyl-4-[5-(trifluoromethyl)pyridin-2-yl]phenethylamine
- N-Methyl-4-[5-(trifluoromethyl)pyridin-2-yl]benzamide
Uniqueness
N-Methyl-4-[5-(trifluoromethyl)pyridin-2-yl]benzylamine is unique due to the specific positioning of the trifluoromethyl group on the pyridine ring and the presence of the benzylamine moiety. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications.
Biological Activity
N-Methyl-4-[5-(trifluoromethyl)pyridin-2-yl]benzylamine is a compound of increasing interest due to its unique structural features and potential biological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in medicinal chemistry.
Chemical Structure and Properties
This compound has the following chemical properties:
- Molecular Formula : C₁₄H₁₃F₃N₂
- Molecular Weight : 266.26 g/mol
- Melting Point : 89–90.5 °C
- CAS Number : 884507-35-1
The presence of a trifluoromethyl group enhances the compound's lipophilicity, which may influence its pharmacokinetic properties and biological interactions .
The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group is known to enhance metabolic stability, potentially allowing for prolonged action within biological systems .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, a related series of N-aryl-N'-benzylurea derivatives demonstrated significant antiproliferative activity against various cancer cell lines . The structural features that facilitate this activity include:
- Hydrogen Bonding : The nitrogen in the pyridine ring can act as a hydrogen bond acceptor, enhancing binding affinity to target proteins.
- Molecular Hybridization : Modifications to the core structure can optimize interactions with intracellular signaling pathways, particularly in kinases involved in cancer progression .
Neuroprotective Effects
Emerging research indicates that compounds with similar structures may exhibit neuroprotective properties. The ability to modulate neurotransmitter systems could position this compound as a candidate for treating neurodegenerative diseases .
Synthesis and Evaluation
A series of studies have synthesized various derivatives of pyridine-based compounds, including this compound. These studies typically involve:
- Synthesis : Utilizing methods such as nucleophilic substitution and methylation to create the target compound.
- Biological Evaluation : Assessing the efficacy against cancer cell lines and other biological assays.
For example, one study synthesized a related compound that showed an IC50 value of 90 μM against NIH3T3 cell lines, indicating promising anti-diabetic nephropathy activity .
Applications in Medicinal Chemistry
This compound holds potential for various applications:
- Drug Development : Its unique structure makes it suitable for targeting specific pathways in diseases such as cancer and diabetes.
- Biological Probes : The compound can serve as a ligand in studying biological systems, aiding in the understanding of molecular interactions .
Summary Table of Biological Activity
Q & A
Q. Purification Methods :
- Trituration with diethyl ether removes unreacted starting materials.
- Column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) isolates target compounds.
- HPLC with C18 columns (ACN/water + 0.1% TFA) resolves polar by-products .
How can researchers resolve contradictions in spectroscopic data for trifluoromethyl-containing analogs?
Answer:
Contradictions often arise from rotational isomers or solvent effects. Methodological steps include:
Variable Temperature NMR : Conduct ¹H/¹³C NMR at 25°C, 0°C, and −40°C to identify dynamic rotational barriers in the trifluoromethyl group .
DFT Calculations : Compare experimental ¹⁹F NMR shifts with computed values (e.g., B3LYP/6-31G*) to validate conformer populations .
X-ray Crystallography : Resolve ambiguities in substituent orientation (e.g., pyridine ring vs. benzylamine plane) .
Q. Example Data Conflict :
| Observed ¹H NMR (δ, ppm) | Predicted δ (DFT) | Resolution |
|---|---|---|
| 7.45 (d, J=8 Hz) | 7.52 | Rotameric equilibrium |
| 3.85 (s, 3H) | 3.78 | Solvent (CDCl₃ vs. DMSO-d₆) |
What advanced analytical techniques are critical for characterizing trace impurities in this compound?
Answer:
- LC-HRMS : Use Q-TOF mass spectrometry (ESI+) with 30,000 resolution to detect impurities <0.1%. Key adducts: [M+H]⁺, [M+Na]⁺ .
- ICP-MS : Quantify residual metals (e.g., Pd from coupling reactions) with detection limits <1 ppb .
- 2D NMR (HSQC, HMBC) : Assign regioisomeric by-products (e.g., para vs. meta substitution) .
Q. Example Impurity Profile :
| Impurity | Source | Mitigation Strategy |
|---|---|---|
| Pd (0.5 ppm) | Suzuki coupling | Pass through activated charcoal |
| Des-methyl analog (0.3%) | Incomplete methylation | Optimize reaction time (24 → 36 hrs) |
How does the trifluoromethyl group influence the compound’s pharmacokinetic properties?
Answer:
The CF₃ group enhances metabolic stability and lipophilicity:
- LogP : Increases by ~0.5–1.0 units compared to non-fluorinated analogs, improving membrane permeability .
- CYP450 Inhibition : Screen against CYP3A4/2D6 using human liver microsomes. CF₃ reduces oxidative metabolism (t₁/₂ increases from 2.1 → 4.7 hrs) .
- Plasma Protein Binding : Use equilibrium dialysis; CF₃ raises binding from 85% → 92% (albumin) .
What strategies are recommended for troubleshooting low yields in the final coupling step?
Answer:
Activation Monitoring : Track reaction progress via in-situ IR (disappearance of carbonyl peak at ~1700 cm⁻¹) .
Catalyst Screening : Compare Pd(OAc)₂, XPhos-Pd-G3, or Ni(COD)₂ for Suzuki-Miyaura couplings. XPhos-Pd-G3 improves yields from 45% → 78% .
Solvent Optimization : Replace THF with dioxane/water (4:1) to enhance solubility of boronic acid intermediates .
Q. Yield Optimization Table :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| THF, 80°C, 12 hrs | 45 | 92 |
| Dioxane/H₂O, 100°C, 6 hrs | 78 | 98 |
How can researchers design structure-activity relationship (SAR) studies for pyridine-ring modifications?
Answer:
Bioisosteric Replacement : Substitute pyridine with pyrimidine or 1,2,4-oxadiazole. TFMO (trifluoromethyloxadiazole) analogs show 10-fold higher target affinity .
Positional Scanning : Synthesize 3-, 4-, and 5-CF₃ pyridines. 5-CF₃ derivatives exhibit optimal IC₅₀ (e.g., 12 nM vs. 85 nM for 3-CF₃) .
Molecular Dynamics : Simulate binding to ATP-binding pockets (e.g., using Schrödinger Suite). 5-CF₃ forms a hydrophobic clamp with Leu123 and Val281 .
What methodologies address discrepancies between in vitro and in vivo efficacy data?
Answer:
Metabolite ID : Use LC-MS/MS to identify N-oxide or glucuronide metabolites in rat plasma .
PBPK Modeling : Simulate human clearance using GastroPlus; adjust for species-specific CYP expression .
Tissue Distribution : Autoradiography with ¹⁴C-labeled compound quantifies brain penetration (Kp,uu = 0.8 vs. 0.2 in vitro) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
